REACTION_CXSMILES
|
C([NH:5][C:6]1[CH:11]=[C:10]([CH:12]([F:14])[F:13])[CH:9]=[CH:8][N:7]=1)(C)(C)C.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>>[F:13][CH:12]([F:14])[C:10]1[CH:9]=[CH:8][N:7]=[C:6]([NH2:5])[CH:11]=1
|
Name
|
N-tert-butyl-4-(difluoromethyl)pyridin-2-amine
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC(=C1)C(F)F
|
Name
|
|
Quantity
|
7.28 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
22.1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90° C. for 21 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
after cooling to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
partitioned between CH2Cl2 and sat. aq. NaHCO3
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=NC=C1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |